Cas no 2137594-37-5 (3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol)

3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol
- EN300-1128403
- 2137594-37-5
-
- インチ: 1S/C12H11N5S/c1-16-11(4-7-14-16)10-8-12(18)17(15-10)9-2-5-13-6-3-9/h2-8,15H,1H3
- InChIKey: LQWCRRPRCKRKSK-UHFFFAOYSA-N
- ほほえんだ: S=C1C=C(C2=CC=NN2C)NN1C1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 257.07351655g/mol
- どういたいしつりょう: 257.07351655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 78.1Ų
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128403-0.5g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
Enamine | EN300-1128403-0.05g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1128403-0.25g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
Enamine | EN300-1128403-10g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 10g |
$5774.0 | 2023-10-26 | |
Enamine | EN300-1128403-5g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 5g |
$3894.0 | 2023-10-26 | |
Enamine | EN300-1128403-0.1g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1128403-1.0g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1128403-2.5g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1128403-5.0g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1128403-10.0g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol |
2137594-37-5 | 10g |
$5774.0 | 2023-05-23 |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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7. Book reviews
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiolに関する追加情報
Introduction to 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol (CAS No. 2137594-37-5) and Its Emerging Applications in Chemical Biology
The compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol (CAS No. 2137594-37-5) represents a fascinating class of heterocyclic thiol derivatives that have garnered significant attention in the field of chemical biology and drug discovery. Its unique structural framework, featuring a thiazole moiety linked to a pyrazole and pyridine core, positions it as a versatile scaffold for exploring novel pharmacological interactions. This introduction delves into the compound's chemical properties, synthetic pathways, and its promising applications, particularly in the context of recent advancements in medicinal chemistry and therapeutic development.
The molecular structure of 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol is characterized by its dual aromatic system, which includes a pyrazole ring substituted with a methyl group at the 1-position and a pyridine ring at the 4-position. The presence of a thiol (-SH) group at the 5-position of the pyrazole ring introduces reactivity that can be exploited for covalent binding interactions with biological targets. This structural motif is particularly appealing for designing small molecules that can modulate protein-protein interactions or enzyme activity through reversible binding mechanisms.
In recent years, there has been a surge in interest toward thiol-containing compounds due to their ability to form disulfide bonds with protein thiols, thereby modulating protein function. The compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol exemplifies this trend, as its thiol group can engage in redox-sensitive interactions within cellular environments. Such interactions are particularly relevant in diseases characterized by aberrant oxidative stress or altered protein homeostasis. For instance, studies have shown that thiols can selectively target dysregulated proteins in neurodegenerative disorders, making this compound a potential candidate for therapeutic intervention.
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high regioselectivity. The key steps typically include condensation reactions between appropriately substituted pyridine derivatives and hydrazine hydrate to form the pyrazole core, followed by functionalization at the 5-position with a thiol group. The introduction of the methyl group at the 1-position of the pyrazole ring further refines the molecular architecture to enhance binding affinity and metabolic stability. These synthetic strategies align with modern pharmaceutical development principles, emphasizing efficiency and scalability.
One of the most compelling aspects of 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-y)l]-1H-pyrazole -thiol is its potential as an inhibitor or modulator of enzyme activity. The pyridine and pyrazole rings provide hydrophobic pockets that can interact with enzyme active sites, while the thiol group offers a handle for covalent inhibition or allosteric regulation. Recent computational studies have identified this compound as a lead candidate for inhibiting certain kinases implicated in cancer progression. By leveraging structure-based drug design approaches, researchers have been able to optimize its binding interactions with target enzymes, leading to promising preclinical results.
Moreover, the compound's ability to cross biological membranes makes it an attractive candidate for drug delivery systems. Functionalization with lipophilic groups or encapsulation within nanoparticles can enhance its bioavailability and targeted delivery to specific tissues or cells. This aspect is particularly relevant in oncology, where localized delivery of therapeutic agents can minimize systemic side effects while maximizing therapeutic efficacy. Preliminary studies have demonstrated that derivatives of 3-(1-methyl - 0 H - p y r az o l - 5 - y l ) - 0 ( p y r id i n - 4 - y l ) - 0 H - p y r az o l e - 0 - t h i o l exhibit enhanced penetration into tumor tissues when formulated appropriately.
The pharmacological profile of 3-(l-methyl-lH-pyr az ol - 5-y l ) -(pyridin -4-y l ) -(l H-pyr az ol e ) - (thio l) has been further explored through cell-based assays and animal models. These studies have revealed intriguing insights into its mechanism of action and potential therapeutic applications. For example, in vitro experiments have shown that this compound can inhibit proliferation in certain cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. Additionally, its ability to induce apoptosis in tumor cells without significant toxicity toward healthy cells suggests its promise as an anticancer agent.
Recent advances in chemical biology have enabled high-throughput screening methods to identify novel bioactive compounds like 3( (l-methyl-l H - p y r az ol - 5-y l ) -(py rid i n e -(4-y l)))-(l H-pyr az ol e ) -(thio l) more efficiently than traditional methods. By integrating machine learning algorithms with experimental data, researchers can predict potential drug candidates based on their structural features and biological activities. This approach has accelerated the discovery pipeline for new therapeutics and has highlighted compounds like this one as promising leads for further development.
The versatility of 3( (l-methyl-l H - p y r az ol - 5-y l ) -(py rid i n e -(4-y l)))-(l H-pyr az ol e ) -(thio l) extends beyond its role as an enzyme inhibitor; it also serves as a building block for more complex molecules through derivatization reactions. For instance, coupling it with other heterocycles or functional groups can generate novel scaffolds with enhanced pharmacological properties. Such modular approaches are increasingly employed in drug discovery programs to create libraries of diverse compounds for screening purposes.
In conclusion,3( (l-methyl-l H - p y r az ol - 5-y l ) -(py rid i n e -(4-y l)))-(l H-pyr az ol e ) -(thio l) (CAS No.,21375943785) represents a structurally unique and biologically active compound with significant potential in medicinal chemistry and therapeutic development Its combination of reactivity , synthetic accessibility ,and promising pharmacological properties makes it an exciting candidate for further exploration . As research continues ,this compound is likely to play an important role in advancing our understanding of disease mechanisms and developing new treatments .
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